molecular formula C22H27N9O2 B2368899 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1428364-58-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2368899
CAS No.: 1428364-58-2
M. Wt: 449.519
InChI Key: HQQRWPUBWHVMRB-UHFFFAOYSA-N
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Description

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a heterocyclic small molecule featuring a pyridazine core substituted with a pyrazole moiety, linked via an ethanone bridge to a piperazine ring bearing a piperidine-substituted pyrimidine.

Synthetic routes for analogous compounds often involve multi-step processes, including refluxing precursors in ethanol/acetic acid mixtures (e.g., for pyrimidine derivatives ) or cyclization reactions using sulfuric acid . The ethanone linker in this compound may enhance solubility compared to bulkier substituents, while the piperazine-piperidine-pyrimidine motif could contribute to target binding affinity .

Properties

IUPAC Name

1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O2/c32-22(16-33-21-6-5-18(26-27-21)31-10-4-7-25-31)30-13-11-29(12-14-30)20-15-19(23-17-24-20)28-8-2-1-3-9-28/h4-7,10,15,17H,1-3,8-9,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQRWPUBWHVMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=NN=C(C=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates multiple heterocyclic structures, including pyrazole, pyridazine, and piperazine rings. These structural elements are associated with diverse biological activities, particularly in the context of kinase inhibition and potential therapeutic applications in oncology and neuropharmacology.

Structural Overview

The compound features:

  • Pyrazole and Pyridazine Moieties: Known for their roles in various biological processes, these groups can influence receptor interactions and enzyme activities.
  • Piperazine Ring: Commonly found in many pharmacologically active compounds, it contributes to the compound's potential as a kinase inhibitor.

Table 1: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
6-(1H-pyrazol-4-yl)pyridazin-3-onePyrazole and pyridazine ringsAntimicrobial
4-(piperidin-1-yl)-6-methylpyridazinePiperidine and pyridazineAntidepressant
2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazinePiperazine with aromatic substitutionAntipsychotic

The biological activity of this compound is primarily attributed to its ability to interact with specific kinases. Kinases are pivotal in various cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in diseases such as cancer. The compound's structural components allow it to bind effectively to the active sites of these enzymes, modulating their activity.

Research Findings

Recent studies have highlighted the potential of compounds with similar structures as effective inhibitors of histone demethylases, particularly within the KDM4 and KDM5 families. For instance, derivatives of pyrido[3,4-d]pyrimidinones have shown potent inhibition against KDM demethylases, with IC50 values indicating high efficacy (e.g., KDM5B IC50 = 0.012 μM) .

Case Studies

  • KDM Inhibition Studies
    • Objective: To evaluate the inhibitory effects of compounds on KDM enzymes.
    • Findings: Compounds structurally related to our target were identified as potent inhibitors with selectivity over other KDM subfamilies. For example, certain derivatives demonstrated equipotent activity against KDM4A and KDM4B .
  • Cellular Permeability Assessment
    • Objective: To assess the bioavailability of synthesized compounds.
    • Findings: High cellular permeability was observed for specific analogs, which is crucial for their effectiveness as therapeutic agents. For instance, one compound exhibited a Caco-2 A to B flux of 42.61×106 cm s42.61\times 10^{-6}\text{ cm s} .

Scientific Research Applications

Kinase Inhibition

The compound's structure indicates a potential role as a kinase inhibitor. Kinases are crucial enzymes involved in signaling pathways that regulate various cellular processes, including cell division and metabolism. Inhibiting specific kinases can lead to therapeutic effects in conditions such as cancer and inflammatory diseases. Research has shown that compounds with similar structural motifs have demonstrated effectiveness against various kinases, suggesting that this compound may exhibit similar properties .

Anticancer Activity

Studies have indicated that pyrazole and pyrimidine derivatives possess significant anticancer properties. The incorporation of these moieties into the compound may enhance its ability to target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to inhibit tumor growth in preclinical models .

Neuropharmacology

The piperazine component of the molecule is known for its activity in modulating neurotransmitter systems, making it a candidate for neuropharmacological applications. Compounds that include piperazine rings have been investigated for their potential to treat neurological disorders such as depression and anxiety .

Case Study 1: Synthesis and Evaluation of Pyrazolo Derivatives

A study focused on synthesizing pyrazolo derivatives demonstrated that modifications to the pyrazole ring could significantly enhance biological activity. The synthesized compounds were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity . This underscores the importance of structural diversity in optimizing pharmacological effects.

Case Study 2: Structure-Based Drug Design

Research involving structure-based drug design highlighted the efficacy of compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone as inhibitors of histone demethylases. These enzymes play critical roles in gene expression regulation, and their inhibition has been linked to therapeutic effects in cancer treatment . The study provided insights into how specific substitutions on the pyrazole moiety could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in core heterocycles, substituents, and linker groups. Below is a detailed comparison:

Structural Features

Compound Core Heterocycles Key Substituents/Linkers Potential Implications
Target Compound Pyridazine, Pyrimidine, Piperazine Pyrazole-O-pyridazin-3-yl, ethanone linker, piperidin-1-yl-pyrimidine Enhanced solubility (ethanone linker); possible kinase inhibition (pyrimidine/piperazine)
[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyridine, Pyrazolo-pyrimidine Methanesulfonylphenyl, ethylpropylamino group Increased hydrophobicity (sulfonyl group); altered receptor binding
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyridine, Dihydropyrazole Indole-substituted pyrazole, phenyl group Enhanced π-π stacking (indole); potential CNS activity
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine Piperidine, Pyrazole Benzenesulfonyl group, methyl-piperidine Improved metabolic stability (sulfonyl group); possible protease inhibition

Key Differentiators and Research Implications

The ethanone linker may reduce steric hindrance compared to sulfonyl or amide linkers in analogs , favoring interactions with polar enzyme pockets. Further research should prioritize:

Kinase Profiling : To identify selectivity over related targets (e.g., comparing with ).

ADMET Studies : Assessing solubility and metabolic stability relative to sulfonyl-containing analogs .

Synthetic Optimization : Exploring greener catalysts (e.g., microwave-assisted synthesis) to improve yields observed in traditional reflux methods .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including heterocyclic coupling and functional group transformations. Critical steps include:

  • Pyridazine-piperazine linkage : Achieved via nucleophilic substitution under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
  • Pyrazole-pyrimidine coupling : Employing Buchwald-Hartwig amination or copper-catalyzed cross-coupling, requiring inert atmospheres (N₂/Ar) .
  • Ethanone bridge formation : Utilizes acid-catalyzed condensation with ketone precursors, optimized via pH monitoring . Yield optimization relies on solvent choice (e.g., ethanol for recrystallization) and stepwise purification using column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of pyridazine and pyrimidine rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 columns) and identifies byproducts .
  • X-ray Crystallography (if crystals form): Resolves absolute stereochemistry and intermolecular interactions .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Ethanol/water mixtures (1:1) remove hydrophilic impurities .
  • Flash Chromatography : Silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) separates heterocyclic derivatives .
  • Size-Exclusion Chromatography : Useful for separating high-molecular-weight aggregates in polar solvents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties and target engagement?

  • In Vitro Assays :
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric assays .
    • In Vivo Studies :
  • Oral Bioavailability : Administer to rodent models and measure plasma concentrations over 24h .
  • Target Modulation : Use xenograft tumors to assess PI3K/Akt pathway inhibition via Western blot .

Q. How can structural-activity relationship (SAR) studies be structured to improve this compound’s potency?

  • Core Modifications :
  • Replace pyridazine with pyridine or quinazoline to assess π-stacking efficiency .
  • Vary piperidine substituents (e.g., methyl vs. trifluoromethyl) to study steric effects on receptor binding .
    • Functional Group Additions :
  • Introduce sulfonamide or carbamate groups to the ethanone bridge for enhanced solubility .
    • Biological Testing :
  • Compare IC₅₀ values across kinase panels (e.g., IGF-1R vs. PI3K) to identify selectivity drivers .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation Strategies :
  • Cross-validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values .
  • Use molecular dynamics simulations (AMBER/CHARMM) to assess binding site flexibility under physiological conditions .
    • Data Reconciliation :
  • Adjust QSAR models by incorporating solvent-accessible surface area (SASA) or entropy terms .
  • Re-examine protonation states of basic nitrogen atoms (e.g., piperazine) at physiological pH .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereochemical fidelity?

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling efficiency .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., ethanone bridge formation) to improve heat dissipation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Q. How can environmental stability and degradation pathways of this compound be assessed?

  • Abiotic Degradation :
  • Expose to UV light (254 nm) in aqueous solutions (pH 4–10) and analyze photoproducts via LC-QTOF .
    • Biotic Degradation :
  • Incubate with soil microbiota (OECD 307 guidelines) and quantify residual compound via GC-MS .
    • Hydrolysis Studies :
  • Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral absorption .

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